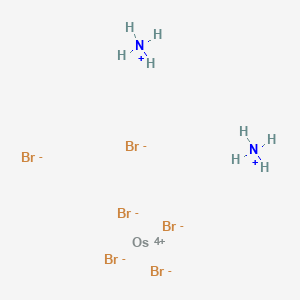

Diammonium hexabromoosmate(2-)

Description

Overview of Osmium Coordination Chemistry and Hexahalogeno Complexes

Osmium, a member of the platinum group metals, is distinguished by its ability to form a wide array of coordination complexes with oxidation states ranging from -2 to +8. wikipedia.org Its coordination chemistry is rich and varied, with hexahalogeno complexes being a prominent class. These complexes feature a central osmium atom or ion surrounded by six halogen ligands, forming an octahedral geometry. The nature of the halide ligand significantly influences the properties of the resulting complex. Osmium forms hexahalides with fluorine (F), chlorine (Cl), bromine (Br), and iodine (I).

Historical Development of Diammonium Hexabromoosmate(2-) Synthesis and Initial Investigations

The synthesis of diammonium hexabromoosmate(2-) has been documented through various methods. A modified literature procedure involves the reaction of potassium osmate with hydrobromic acid. iieng.org In this method, potassium osmate, hydrobromic acid, and water are refluxed, and the resulting solution is treated with ammonium (B1175870) bromide to precipitate the complex. iieng.org Another approach involves the reaction of diammonium hexabromoosmate(IV) with dibenzyl sulfoxide (B87167). rsc.orgresearchgate.net Initial investigations into hexahalogeno-osmates focused on their magnetic susceptibilities and electronic spectra to understand the effects of ligand fields on the central osmium ion. rsc.org

Significance of Bromide Ligands in Osmium Coordination Chemistry

Bromide ligands play a crucial role in the coordination chemistry of osmium. Osmium forms several binary bromides, including osmium tetrabromide (OsBr₄) and osmium tribromide (OsBr₃). wikipedia.org In osmium tetrabromide, the osmium centers are in an octahedral coordination environment, bonding to both bridging and terminal bromide ligands. wikipedia.org The presence of bromide ligands can also influence the reactivity of osmium complexes. For instance, in some osmium systems, isonitrile simply displaces the bromide ligand to form cationic complexes. scirp.orgscirp.org Furthermore, the cleavage of Os-Br bonds is a key step in the synthesis of certain osmium organometallics. scirp.org

Contextualization within Anionic Transition Metal Hexahalogeno Species

Anionic transition metal hexahalogeno species are a broad class of compounds with the general formula [MX₆]ⁿ⁻, where M is a transition metal, X is a halogen, and n is the charge of the complex ion. These species are fundamental in coordination chemistry and have been extensively studied to understand their electronic structure, bonding, and magnetic properties. capes.gov.br The study of these complexes, including those of osmium, has been crucial in developing ligand field theory, which explains the splitting of d-orbitals in transition metal complexes. The properties of these anionic complexes can be tuned by changing the metal, the halogen, or the counter-ion.

Evolution of Theoretical and Spectroscopic Understanding of Osmium Complexes

The understanding of osmium complexes has evolved significantly with the advancement of theoretical and spectroscopic techniques. acs.orgfigshare.com Computational methods, such as Density Functional Theory (DFT), are now widely used to calculate the molecular and electronic structures of osmium complexes, providing insights that complement experimental data. tsijournals.comnih.gov Spectroscopic methods, including UV-visible, infrared, and NMR spectroscopy, are essential for characterizing these complexes and probing their electronic transitions and bonding. tsijournals.comnih.gov Spectroelectrochemical studies have also been employed to investigate the changes in the optical spectra of osmium complexes upon oxidation or reduction. acs.org These advanced techniques have enabled a deeper understanding of the structure, reactivity, and potential applications of osmium complexes. researcher.life

Interactive Data Table: Properties of Diammonium Hexabromoosmate(2-)

| Property | Value |

| Chemical Formula | (NH₄)₂[OsBr₆] |

| Molecular Weight | 705.73 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 24598-62-7 |

| Synonyms | Ammonium hexabromoosmate(IV) |

Note: The data in this table is compiled from various chemical suppliers and databases. alfa-chemistry.com

Properties

IUPAC Name |

diazanium;osmium(4+);hexabromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFWWAVHILXPL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Os+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H8N2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276577 | |

| Record name | Ammonium hexabromoosmate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24598-62-7 | |

| Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexabromoosmate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hexabromoosmate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Precursor Chemistry for Diammonium Hexabromoosmate 2

Optimized Synthetic Routes for Diammonium Hexabromoosmate(2-)

Diammonium hexabromoosmate(2-), with the chemical formula (NH₄)₂[OsBr₆], is a significant compound in osmium chemistry, often serving as a precursor for the synthesis of various osmium complexes. rsc.org Several synthetic routes have been developed for its preparation, with modifications aimed at improving yield and purity while considering the hazardous nature of some osmium starting materials. wikipedia.org

A common and effective method involves the reaction of a suitable osmium precursor with hydrobromic acid followed by precipitation with an ammonium (B1175870) salt. One established procedure utilizes potassium osmate (K₂OsO₂(OH)₄) as the starting material. In a typical synthesis, potassium osmate is refluxed with hydrobromic acid (HBr) in an aqueous solution. This process reduces Os(VI) to Os(IV) and provides the bromide ligands necessary for the formation of the hexabromoosmate(2-) anion, [OsBr₆]²⁻. The subsequent addition of ammonium bromide (NH₄Br) to the hot solution leads to the precipitation of the dark-colored diammonium hexabromoosmate(2-) product.

An alternative approach that avoids the highly toxic and volatile osmium tetroxide (OsO₄) starts from refinery materials. wikipedia.org This method enhances safety and utilizes more readily available osmium sources. For instance, potassium osmate derived from such materials can be effectively used in the synthesis as described above. The reaction of diammonium hexabromoosmate(IV) with dibenzyl sulfoxide (B87167) has also been reported as a method to create Os-S bonds, demonstrating its utility as a starting material. rsc.orgresearchgate.net

Precursor Compounds and Reactant Stoichiometry in Hexabromoosmate(2-) Synthesis

The choice of precursor is a critical factor in the synthesis of diammonium hexabromoosmate(2-). Historically, osmium tetroxide (OsO₄) has been a common starting point for many osmium compounds due to its reactivity. wikipedia.orgnumberanalytics.com However, its extreme toxicity and volatility have led to the development of synthetic routes using less hazardous Os(IV) or Os(VI) salts. sciencemadness.org

A widely adopted precursor is potassium osmate (K₂OsO₂(OH)₄), an Os(VI) salt. In a typical synthesis, the stoichiometry between the osmium precursor and the bromide source is crucial for maximizing the yield of the desired [OsBr₆]²⁻ anion. An excess of hydrobromic acid is generally used to ensure the complete conversion of the osmium precursor and to provide a bromide-rich environment that favors the formation of the hexabromoosmate complex.

For instance, a reported synthesis starts with potassium osmate (0.31 g, 0.83 mmol) and utilizes a significant excess of 48% hydrobromic acid (10 ml). After the initial reaction, additional hydrobromic acid (10 ml) is used to rinse the reaction flask, ensuring all the osmium species are transferred. Subsequently, a large excess of ammonium bromide (3.00 g, 30.64 mmol) is added to precipitate the product. This high concentration of ammonium and bromide ions shifts the equilibrium towards the formation of the sparingly soluble diammonium hexabromoosmate(2-).

The following table summarizes the reactant stoichiometry from a literature-reported synthesis:

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio (approx.) |

| Potassium Osmate | K₂OsO₂(OH)₄ | 368.45 | 0.31 g | 0.83 | 1 |

| Hydrobromic Acid | HBr | 80.91 | 20 ml (48%) | - | Excess |

| Ammonium Bromide | NH₄Br | 97.94 | 3.00 g | 30.64 | 37 |

Note: The molar amount of HBr is not explicitly calculated as it is used in large excess as a solvent and reagent.

Reaction Conditions and Yield Optimization for [OsBr₆]²⁻ Anion Formation

The formation of the hexabromoosmate(2-) anion, [OsBr₆]²⁻, is highly dependent on specific reaction conditions. Optimizing these parameters is key to achieving high yields and purity of the final product, diammonium hexabromoosmate(2-).

A critical step in the synthesis from potassium osmate is the refluxing of the precursor with hydrobromic acid. This is typically carried out in the air for a period of 2 hours. The elevated temperature facilitates the reduction of Os(VI) to Os(IV) and the substitution of oxo and hydroxo ligands with bromide ions. The solution's color changes during this process, often from yellowish to a deep brown, indicating the formation of the [OsBr₆]²⁻ complex. nist.gov

After the reflux, the hot solution is treated with a concentrated solution of ammonium bromide. The immediate precipitation of the product upon addition of the ammonium salt is a result of the low solubility of diammonium hexabromoosmate(2-) in the reaction medium. To maximize the yield, the mixture is typically allowed to cool to room temperature and then further cooled to lower temperatures (e.g., -15 °C) overnight. This cooling process significantly decreases the solubility of the product, leading to a more complete precipitation.

The final product is then collected by filtration, usually using a Buchner funnel, and washed to remove any soluble impurities. The washing protocol often involves sequential washes with 80% ethanol (B145695), followed by absolute ethanol. These solvents are chosen for their ability to dissolve unreacted starting materials and byproducts while having minimal solubility for the desired product. Finally, the product is dried under vacuum to remove any residual solvent. Following such optimized procedures can lead to quantitative yields of the microcrystalline product.

Purification Techniques and Single Crystal Growth Protocols for Diammonium Hexabromoosmate(2-)

While optimized synthesis routes can provide high yields of diammonium hexabromoosmate(2-), further purification may be necessary to obtain material of very high purity, which is often required for detailed characterization or for use as a precursor in sensitive applications. Recrystallization is a common and effective method for purifying solid inorganic compounds. sapub.org This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For diammonium hexabromoosmate(2-), a suitable solvent system would be one in which the compound is sparingly soluble at room temperature but moderately soluble at an elevated temperature. The process would involve dissolving the crude product in a minimum amount of hot solvent, followed by hot filtration to remove any insoluble impurities. Slow cooling of the filtrate would then induce the crystallization of the purified product, leaving the more soluble impurities in the mother liquor.

The growth of single crystals is essential for definitive structural characterization by X-ray crystallography. Several methods can be employed for growing single crystals of inorganic salts like diammonium hexabromoosmate(2-).

One common technique is slow evaporation. A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in an environment that allows for the slow evaporation of the solvent. As the solvent evaporates, the solution becomes supersaturated, leading to the gradual formation of well-defined crystals.

Another method is slow cooling. A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly and controllably. The decrease in solubility with temperature leads to crystallization. The rate of cooling is a critical parameter that influences the size and quality of the crystals.

A third technique is vapor diffusion. In this method, a solution of the compound is placed in a sealed container along with a second, more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting the growth of single crystals. For example, slow diffusion of a dichloromethane (B109758) solution of a compound into hexane (B92381) has been used to obtain X-ray quality crystals of an osmium complex. acs.org

The choice of solvent and the specific crystallization conditions (e.g., temperature, concentration, and rate of change) are crucial and often need to be empirically determined to obtain high-quality single crystals of diammonium hexabromoosmate(2-).

Green Chemistry Principles and Sustainable Approaches in Hexabromoosmate(2-) Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgrroij.com The synthesis of diammonium hexabromoosmate(2-) can be evaluated and improved based on the twelve principles of green chemistry. acs.org

A significant step towards a greener synthesis of this compound is the avoidance of highly toxic and volatile osmium tetroxide (OsO₄) as a starting material. wikipedia.org OsO₄ poses severe health risks and requires stringent handling protocols. sciencemadness.org Utilizing alternative, less hazardous osmium precursors, such as potassium osmate derived from refinery materials, aligns with the principle of using safer substances. acs.org

Energy efficiency is another important consideration. wikipedia.org The reflux step in the synthesis requires heating for an extended period, consuming energy. Investigating alternative synthetic methods that can be performed at ambient temperature and pressure would contribute to a more energy-efficient process.

The choice of solvents is also a critical aspect of green chemistry. wikipedia.orgnih.gov The current synthesis primarily uses water as a solvent, which is considered a green solvent. The use of ethanol for washing the product is also generally acceptable. However, minimizing the total volume of solvents used and exploring possibilities for their recycling would further enhance the greenness of the procedure.

While specific green synthetic routes for diammonium hexabromoosmate(2-) are not extensively documented, applying these principles provides a framework for future research to develop more sustainable and environmentally benign methods for its preparation. The focus would be on safer precursors, improved atom economy, reduced energy consumption, and the use of greener solvents.

Advanced Structural Elucidation and Crystallographic Analysis of Diammonium Hexabromoosmate 2

Crystal System, Space Group, and Refined Unit Cell Parameters of Diammonium Hexabromoosmate(2-)

Direct experimental determination of the refined unit cell parameters for diammonium hexabromoosmate(2-) is not prominently reported in the surveyed literature. Nevertheless, the compound is expected to be isostructural with a large family of related compounds, such as potassium hexabromoosmate (K₂[OsBr₆]) and other ammonium (B1175870) hexahalometallates like (NH₄)₂[PtCl₆]. These compounds typically adopt the antifluorite (or K₂[PtCl₆]) structure type.

Based on this analogy, diammonium hexabromoosmate(2-) is predicted to crystallize in the cubic crystal system with the space group Fm-3m (No. 225). In this highly symmetric arrangement, the [OsBr₆]²⁻ anions form a cubic close-packed (ccp) lattice, and the ammonium (NH₄⁺) cations reside in the tetrahedral holes of this lattice. The osmium atoms would occupy the 4a Wyckoff positions, the bromine atoms the 24e positions, and the ammonium nitrogen atoms the 8c positions.

The unit cell parameter (a) can be estimated but requires precise experimental data for a definitive value.

Table 3.1.1: Predicted Crystallographic Data for Diammonium Hexabromoosmate(2-)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Cubic |

| Space Group | Fm-3m (No. 225) |

| Formula Units (Z) | 4 |

| Wyckoff Positions | Os: 4a, Br: 24e, N: 8c |

Note: This data is based on analogy with isostructural compounds and awaits experimental verification.

Osmium-Bromine Bond Lengths and Bond Angles within the Octahedral [OsBr₆]²⁻ Anion

Within the predicted high-symmetry Fm-3m space group, the [OsBr₆]²⁻ anion is constrained to a perfect octahedral geometry. This symmetry dictates that all six osmium-bromine (Os-Br) bonds are of equal length, and all adjacent bromine-osmium-bromine (Br-Os-Br) bond angles are exactly 90°, while the bond angle between opposing bromine atoms (trans positions) is 180°.

While a precise, experimentally determined Os-Br bond length for (NH₄)₂[OsBr₆] is not available, values from related hexabromoosmate(IV) structures can provide a close estimate. The Os-Br bond length is a fundamental parameter reflecting the covalent and ionic interactions between the osmium center and the bromide ligands. researchgate.netlibretexts.org

Table 3.2.1: Predicted Geometry of the [OsBr₆]²⁻ Anion

| Parameter | Predicted Value |

|---|---|

| Coordination Geometry | Octahedral |

| Os-Br Bond Length | Uniform |

| cis Br-Os-Br Bond Angle | 90° |

| trans Br-Os-Br Bond Angle | 180° |

Note: The exact Os-Br bond length requires experimental determination.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Diammonium Hexabromoosmate(2-) Solid State

The solid-state structure of diammonium hexabromoosmate(2-) is stabilized by a network of ionic bonds and hydrogen bonds. In the proposed cubic (Fm-3m) structure, the ammonium (NH₄⁺) cations are positioned in the tetrahedral cavities created by the [OsBr₆]²⁻ anions. The tetrahedral NH₄⁺ ion acts as a hydrogen-bond donor, while the bromide ligands of the octahedral [OsBr₆]²⁻ anion serve as hydrogen-bond acceptors. scienceopen.com

Crystalline Packing Arrangements and Their Influence on Electronic Structure

The crystalline packing of (NH₄)₂[OsBr₆] is best described by the antifluorite structure type. In this arrangement, the large, spherical [OsBr₆]²⁻ anions establish a cubic close-packed (ccp) array, which is equivalent to a face-centered cubic (fcc) lattice. The smaller NH₄⁺ cations then occupy all of the tetrahedral interstitial sites within this ccp framework. chembuyersguide.com This results in a highly symmetric and densely packed structure.

This specific packing arrangement has a direct influence on the material's properties. The high symmetry of the crystal field around the osmium ion, imposed by the perfect octahedral coordination of the bromide ligands, dictates the splitting of the osmium d-orbitals. This, in turn, determines the electronic and magnetic properties of the compound. The regular, periodic arrangement of the ions in the crystal lattice gives rise to the electronic band structure of the solid. The separation between the ions and the nature of the intermolecular interactions, including the N-H···Br hydrogen bonds, would modulate the width of the electronic bands and the bandgap of the material, influencing its color and conductivity. acs.org

High-Pressure Crystallography and Phase Transitions of Diammonium Hexabromoosmate(2-)

There is no information available in the surveyed scientific literature regarding high-pressure crystallography studies or pressure-induced phase transitions for diammonium hexabromoosmate(2-). Such studies, typically employing techniques like diamond anvil cells combined with X-ray diffraction, would provide valuable insight into the compound's compressibility, structural stability, and potential for polymorphism under extreme conditions.

Temperature-Dependent Structural Modifications and Thermal Expansion Analysis

Information on temperature-dependent structural modifications and thermal expansion analysis for diammonium hexabromoosmate(2-) is not available in the public literature. Investigating the crystal structure at various temperatures would reveal the coefficient of thermal expansion and could identify any temperature-induced phase transitions. These transitions can be associated with changes in the orientation or dynamic motion of the ammonium cations or subtle distortions of the [OsBr₆]²⁻ octahedra.

Spectroscopic Investigations and Theoretical Interpretations of Diammonium Hexabromoosmate 2

Vibrational Spectroscopy (FT-IR, Raman) and Normal Mode Analysis of the [OsBr₆]²⁻ Anion

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of the [OsBr₆]²⁻ anion. For an octahedral molecule like [OsBr₆]²⁻ (Oₕ symmetry), group theory predicts six fundamental vibrational modes. However, due to selection rules, only some of these are active in the infrared or Raman spectra. The Raman-active modes are ν₁ (A₁g), ν₂ (E₉), and ν₅ (T₂₉), while the IR-active modes are ν₃ (T₁ᵤ) and ν₄ (T₁ᵤ). The ν₆ (T₂ᵤ) mode is inactive in both.

The vibrational frequencies for the [OsBr₆]²⁻ anion have been assigned through analysis of its Raman spectra. The totally symmetric stretching mode, ν₁ (A₁g), is particularly prominent in Raman spectroscopy. Polarized resonance Raman spectra have been measured for the low-spin d⁴ OsBr₆²⁻ complex. aip.org The polarization measurements for the ν₁ bands of the ion in solution strongly indicate an octahedral symmetry. tandfonline.com

Resonance Raman studies have identified not only the fundamental modes but also progressions of overtones and combination bands, particularly involving the symmetric stretch ν₁. For instance, progressions observed include v₁ν₁ (up to v₁=7), v₁ν₁+ν₂, and v₁ν₁+ν₅ (up to v₁=5). rsc.org

The following table summarizes the assignment of the key vibrational modes observed in the Raman spectrum of the [OsBr₆]²⁻ anion.

| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) | Spectroscopic Activity |

| ν₁ | A₁g | Symmetric Os-Br Stretch | ~215 | Raman (Polarized) |

| ν₂ | E₉ | Asymmetric Os-Br Stretch | ~165 | Raman (Depolarized) |

| ν₅ | T₂₉ | Br-Os-Br Bending | ~105 | Raman (Depolarized) |

Note: The exact frequencies can vary slightly depending on the crystal environment and measurement conditions.

Detailed studies on the effects of isotopic substitution on the vibrational spectra of Diammonium Hexabromoosmate(2-) were not found in the provided search results. Such studies, were they to be conducted, would involve substituting ¹⁸⁶Os with a heavier isotope like ¹⁹²Os, or naturally abundant bromine with a specific isotope (⁷⁹Br or ⁸¹Br), and observing the resulting shifts in the vibrational frequencies. These shifts would provide definitive assignments for the vibrational modes, as the frequency of a mode is dependent on the masses of the atoms involved.

Assignment of Vibrational Frequencies to Specific Modes

Electronic Absorption Spectroscopy (UV-Vis-NIR) and Ligand-to-Metal Charge Transfer (LMCT) Transitions

The electronic spectrum of the [OsBr₆]²⁻ anion is characterized by both low-intensity d-d transitions and highly intense ligand-to-metal charge transfer (LMCT) bands. libretexts.orglibretexts.org The Os(IV) center has a d⁴ electron configuration. In an octahedral field, these electrons occupy the t₂₉ set of orbitals, leading to a ³T₁₉ ground state. tandfonline.com

Electronic spectra in the range of 15,000 to 45,000 cm⁻¹ are typically dominated by intense halide-to-metal charge-transfer bands. These LMCT transitions involve the transfer of an electron from an orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.org This process is favored in complexes where a ligand that is easily oxidized (like Br⁻) is bound to a metal center in a high oxidation state (like Os⁴⁺) that is readily reduced. testbook.com The high intensity of these bands is because they are not subject to the selection rules that forbid pure d-d transitions. testbook.com For the [OsBr₆]²⁻ anion, these transitions are assigned as Br(π)→Os(dπ) excitations.

The d-d transitions, which involve the promotion of an electron between d orbitals (specifically from t₂₉ to e₉ in an octahedral complex), are typically weak because they are Laporte-forbidden. libretexts.orgfiveable.mehhrc.ac.in High-resolution luminescence spectra of OsBr₆²⁻ doped in cubic crystals like Cs₂SnBr₆ have been measured at low temperatures, allowing for the unambiguous assignment of transitions between the states derived from the t₂₉⁴ configuration. tandfonline.com Each electronic transition displays considerable vibronic structure, which can be analyzed to yield the vibrational frequencies of the [OsBr₆]²⁻ ion in each electronic state. tandfonline.com

The following table presents a simplified overview of the electronic transitions observed for the [OsBr₆]²⁻ anion.

| Transition Type | Description | Region | Intensity |

| d-d | Excitation of an electron from t₂₉ to e₉ orbitals. | Visible / Near-Infrared | Weak (ε < 1,000) |

| LMCT | Excitation of an electron from ligand (Br) p-orbitals to metal (Os) d-orbitals. | Ultraviolet / Visible | Strong |

Temperature significantly affects the electronic spectra of [OsBr₆]²⁻. Low-temperature measurements, often conducted at liquid helium or nitrogen temperatures (e.g., 213 K), are used to sharpen spectral features, reduce "hot bands" (transitions from vibrationally excited ground states), and resolve fine vibronic structure. tandfonline.com This allows for more precise assignment of electronic and vibrational energy levels. tandfonline.com

Solvent choice can also influence the electronic spectra of transition metal complexes. nih.govresearchgate.net While specific studies detailing solvent effects on Diammonium Hexabromoosmate(2-) are not prevalent in the search results, general principles apply. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima (solvatochromism). For instance, spectroelectrochemical studies on related osmium complexes have been attempted in different solvents like CH₂Cl₂ and MeCN to support the characterization of charge transfer bands, though solubility can be a limiting factor. acs.org

Interpretation of d-d Transitions and Electronic State Assignments

Resonance Raman Spectroscopy of Diammonium Hexabromoosmate(2-)

Resonance Raman spectroscopy is a powerful technique that involves tuning the excitation laser frequency to coincide with an electronic absorption band of the molecule, such as an LMCT band. edinst.com This resonance condition can lead to a dramatic enhancement (by factors of 10² to 10⁶) of the Raman scattering intensity for vibrational modes that are coupled to the electronic transition. edinst.com

For the [OsBr₆]²⁻ anion, resonance Raman spectra have been recorded using a variety of laser lines that overlap with its LMCT bands. rsc.org This technique selectively enhances the totally symmetric stretching mode (ν₁) and its overtones, as well as combination bands involving ν₁ with other modes like ν₂ and ν₅. rsc.org The observation of long overtone progressions (e.g., up to 7ν₁) indicates that the electronic transition involves a significant displacement along the normal coordinate of the ν₁ vibration, which is characteristic of the totally symmetric Os-Br stretch. rsc.org

Polarized resonance Raman studies have also been conducted, providing further insight into the symmetry of the excited electronic states involved in the resonance enhancement. aip.org The analysis of excitation profiles, which plot the intensity of a Raman band versus the excitation wavelength, allows for a detailed comparison with the electronic absorption spectrum, helping to identify the specific electronic states responsible for the resonance effect. rsc.org

X-ray Photoelectron Spectroscopy (XPS) and Electronic State of Osmium

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. nih.gov In the context of diammonium hexabromoosmate(2-), XPS is crucial for confirming the +4 oxidation state of the central osmium atom.

The determination of the osmium oxidation state is achieved by analyzing the binding energies of its core electrons, particularly the Os 4f electrons. The Os 4f signal is split into a doublet, Os 4f₇/₂ and Os 4f₅/₂, due to spin-orbit coupling. researchgate.net The binding energy of these peaks is highly sensitive to the chemical environment and oxidation state of the osmium atom. An increase in oxidation state leads to a shift to higher binding energy due to the increased electrostatic pull on the core electrons.

While specific XPS data for diammonium hexabromoosmate(2-) is not widely published, the electronic state can be confidently assigned by comparing its expected binding energies with those of well-characterized osmium compounds. For instance, metallic osmium (Os(0)) exhibits an Os 4f₇/₂ peak at approximately 50.8 eV. researchgate.netresearchgate.net In contrast, osmium dioxide (OsO₂), where osmium is in the Os(IV) state, shows the Os 4f₇/₂ peak at a higher binding energy, typically in the range of 51.5 eV to 51.7 eV. researchgate.net Furthermore, studies on related hexahalo complexes, such as K₂OsI₆, report the Os(IV) 4f₇/₂ binding energy at 52.0 eV. xpsdatabase.net

Based on these reference points, the Os 4f₇/₂ binding energy for the [OsBr₆]²⁻ anion in diammonium hexabromoosmate(2-) is expected to be in a similar range, confirming the presence of Os(IV). Any significant deviation from this range would suggest the presence of other osmium oxidation states, possibly due to sample degradation or contamination.

| Compound/Species | Osmium Oxidation State | Os 4f₇/₂ Binding Energy (eV) | Os 4f₅/₂ Binding Energy (eV) | Reference |

| Metallic Osmium (Os) | 0 | ~50.8 | ~53.5 | researchgate.netresearchgate.net |

| Osmium Dioxide (OsO₂) | +4 | 51.5 - 51.7 | 54.2 - 54.4 | researchgate.net |

| Potassium Hexaiodoosmate(IV) (K₂OsI₆) | +4 | ~52.0 | - | xpsdatabase.net |

| Diammonium Hexabromoosmate(IV) | +4 | ~52 (Expected) | ~54-55 (Expected) | - |

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure of matter. geobiology.dk It is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and the Extended X-ray Absorption Fine Structure (EXAFS), which yields details about the local atomic environment around a specific element. geobiology.dk

For diammonium hexabromoosmate(2-), EXAFS analysis at the Os L₃-edge is used to precisely determine the local coordination environment of the osmium atom. The analysis of the EXAFS signal can provide quantitative information on the number of neighboring atoms (coordination number, N), the distance to these atoms (bond length, R), and the degree of disorder in these distances (Debye-Waller factor, σ²). scirp.org

In the [OsBr₆]²⁻ anion, the osmium atom is expected to be in an octahedral environment, coordinated to six bromide ions. EXAFS analysis would therefore be expected to fit to a model with a single coordination shell of six bromine atoms at a uniform distance from the central osmium atom. While direct EXAFS data for this specific compound is scarce, studies on analogous hexahalo complexes, such as the (NH₄)₂ReX₆ (X = F, Cl, Br, I) series, demonstrate the utility of this technique. researchgate.net In those studies, the Re-X bond lengths were successfully determined, confirming the octahedral [ReX₆]²⁻ structure. researchgate.net

Similarly, for (NH₄)₂[OsBr₆], EXAFS would provide the precise Os-Br bond length. This experimentally determined value is a critical parameter for theoretical calculations and for understanding the structural properties of the complex. The analysis involves fitting the experimental data to a theoretical EXAFS equation, which includes parameters for each coordination shell.

| Parameter | Description | Expected Value for [OsBr₆]²⁻ |

| Absorbing Atom | The element whose absorption edge is being studied. | Os |

| Scattering Atom | The neighboring atoms that scatter the photoelectron. | Br |

| Coordination Number (N) | The number of scattering atoms in the coordination shell. | 6 |

| Os-Br Bond Length (R) | The interatomic distance between Os and Br. | ~2.50 Å (Typical) |

| Debye-Waller Factor (σ²) | A measure of the static and thermal disorder in the bond length. | Compound-specific value |

Magnetic Circular Dichroism (MCD) Spectroscopy and Electronic Structure Probes

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of species with degenerate electronic states, particularly paramagnetic complexes like those containing Os(IV). kombyonyx.commst.edu It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. MCD spectra are highly sensitive to the nature of the ground and excited electronic states, allowing for the assignment of electronic transitions that may be weak or overlapping in standard absorption spectra. researchgate.netnetlify.app

The Os(IV) center in the [OsBr₆]²⁻ anion has a 5d⁴ electronic configuration. In an octahedral ligand field, this results in a ³T₁g ground state. Although this ground state does not have a magnetic moment, meaning it does not exhibit temperature-dependent C-terms, the MCD spectrum is rich in temperature-independent A- and B-terms that provide detailed electronic information. researchgate.net

The absorption and MCD spectra of [OsBr₆]²⁻ are dominated by intense ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from a bromide-based molecular orbital to an osmium-based molecular orbital. researchgate.netresearchgate.net These spectra show a striking resemblance to those of analogous Ir(IV) (5d⁵) complexes, which has been successfully interpreted using a j-j coupling model. researchgate.netresearchgate.net This model considers the significant spin-orbit coupling from both the heavy osmium atom and the bromine ligands.

MCD studies on Os(IV) hexahalides have enabled detailed assignments of the observed bands to specific electronic transitions. researchgate.netnetlify.app For example, transitions originating from the bromine π and σ orbitals to the partially filled t₂g orbitals of Os(IV) can be distinguished and assigned based on the signs and magnitudes of the MCD signals. In addition to the intense charge-transfer bands, weaker d-d transitions within the t₂g⁴ configuration of Os(IV) can also be observed and assigned with the aid of MCD spectroscopy. netlify.app

| Spectral Region | Transition Type | Description | Reference |

| Visible / Near-UV | Ligand-to-Metal Charge Transfer (LMCT) | Intense transitions from Br⁻ (π, σ) orbitals to Os(IV) (t₂g) orbitals. Assignments are aided by MCD signs and magnitudes. | researchgate.netresearchgate.net |

| Near-IR / Visible | d-d Transitions | Weaker transitions within the t₂g⁴ manifold of the Os(IV) ion (e.g., ³T₁g → ¹T₂g, ¹E₉). | netlify.app |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Ammonium (B1175870) and Bromide Environments

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific atomic nuclei. huji.ac.il For diammonium hexabromoosmate(2-), ¹H NMR is used to study the ammonium (NH₄⁺) cation, while ⁷⁹Br and ⁸¹Br NMR could theoretically probe the hexabromoosmate ([OsBr₆]²⁻) anion.

Ammonium (¹H) Environment: The ¹H NMR spectrum of the ammonium cation in a solid-state environment provides information about its structure and dynamics. In solution, the four equivalent protons of the NH₄⁺ ion typically show a single sharp peak. However, in the solid state, such as in a crystal lattice of (NH₄)₂[OsBr₆], the situation is more complex. Studies on analogous compounds like ammonium hexachlorotellurate, (NH₄)₂TeCl₆, have shown that the proton spin-lattice relaxation times are temperature-dependent, revealing hindered reorientation of the ammonium ion within the crystal lattice. nih.gov At high temperatures (e.g., above 50 K), the NH₄⁺ ion undergoes classical, hindered reorientation, which influences the NMR signal. nih.gov At lower temperatures, quantum tunneling effects can become apparent. nih.gov The chemical shift of the ammonium proton is also influenced by its local environment, including hydrogen bonding interactions with the surrounding [OsBr₆]²⁻ anions. oxinst.com

Bromide (⁷⁹Br, ⁸¹Br) Environments: Direct observation of the bromide ligands in the [OsBr₆]²⁻ anion by NMR is challenging. Bromine has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br, both of which are quadrupolar nuclei (spin I = 3/2). Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which interacts with local electric field gradients. In environments of high symmetry, such as the perfect octahedral geometry of [OsBr₆]²⁻, the electric field gradient at the nucleus should theoretically be zero, which would lead to narrower signals. However, even small distortions from perfect symmetry, along with other relaxation mechanisms, typically result in very broad NMR signals for quadrupolar nuclei. Consequently, bromine NMR is often limited to studying the relaxation of simple, symmetrical bromide ions in solution rather than covalently bound ligands in metal complexes. Therefore, a high-resolution ⁷⁹Br or ⁸¹Br NMR spectrum for the [OsBr₆]²⁻ anion is not expected to be readily obtainable with standard high-resolution spectrometers.

| Nucleus | Environment | Expected NMR Observations | Challenges | Reference |

| ¹H | Ammonium cation (NH₄⁺) | Single resonance in solution. In solid state, spectrum is influenced by hindered rotation and hydrogen bonding. | Solid-state line broadening. | nih.gov |

| ⁷⁹Br / ⁸¹Br | Hexabromoosmate(2-) anion ([OsBr₆]²⁻) | Extremely broad signal, likely unobservable on high-resolution instruments. | Large quadrupolar moment leads to rapid relaxation and very broad lines. |

Computational Chemistry and Electronic Structure Theory of Diammonium Hexabromoosmate 2

Density Functional Theory (DFT) Calculations on the [OsBr₆]²⁻ Anion

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of transition metal complexes due to its favorable balance between computational cost and accuracy. rsc.orgaps.org DFT calculations on the [OsBr₆]²⁻ anion are crucial for understanding its fundamental properties. These calculations typically employ various exchange-correlation functionals, such as PBE0 or B3LYP, and appropriate basis sets that include effective core potentials for the heavy osmium atom to account for relativistic effects. mdpi.com

Geometry Optimization and Vibrational Frequency Computations

A primary step in computational analysis is the geometry optimization of the [OsBr₆]²⁻ anion. mdpi.com This process determines the most stable arrangement of the atoms in space, providing key structural parameters. For the octahedral [OsBr₆]²⁻ anion, this involves calculating the Os-Br bond lengths and the Br-Os-Br bond angles. X-ray diffraction data for similar complexes show Os-Br bond lengths in the range of 2.4734(8)–2.5203(5) Å and cis-BrOsBr angles between 88.38(2)° and 91.53(3)°. researchgate.net DFT calculations can reproduce these experimental values with high fidelity.

Following geometry optimization, vibrational frequency computations are performed. semanticscholar.org These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. stackexchange.com The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

Table 1: Representative Calculated Structural and Vibrational Data for [OsBr₆]²⁻

| Parameter | Calculated Value | Experimental Range/Value |

| Os-Br Bond Length (Å) | Value dependent on functional and basis set | 2.4734–2.5203 researchgate.net |

| Br-Os-Br Bond Angle (°) | ~90 (for ideal octahedron) | 88.38–91.53 researchgate.net |

| ν(Os-Br) Symmetric Stretch (cm⁻¹) | Value dependent on functional and basis set | Typically observed in Raman spectra |

| ν(Os-Br) Asymmetric Stretch (cm⁻¹) | Value dependent on functional and basis set | Typically observed in IR spectra |

Note: Specific calculated values require explicit computational studies with defined methods and basis sets. The table illustrates the type of data obtained.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

DFT calculations provide a detailed picture of the electronic structure of the [OsBr₆]²⁻ anion. acs.org Analysis of the molecular orbitals (MOs) reveals the nature of the Os-Br bonding interactions. In an octahedral ligand field, the osmium d-orbitals split into t₂g and e_g sets. libretexts.orgwikipedia.org The interaction with the bromine ligand orbitals, which can act as both σ- and π-donors, leads to the formation of bonding, non-bonding, and anti-bonding MOs. uwimona.edu.jm

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the complex's reactivity and electronic transitions. mdpi.com The energy difference between the HOMO and LUMO provides an estimate of the electronic band gap. mdpi.com

Ab Initio Methods (e.g., Coupled Cluster, MP2) for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods can be employed. wikipedia.org These "first-principles" methods solve the electronic Schrödinger equation with fewer approximations than DFT. wikipedia.org

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer a hierarchical route to improving the accuracy of the calculated electronic energy and properties. nih.gov However, these methods are computationally much more demanding than DFT and are often used for smaller systems or to provide high-accuracy reference data for specific properties of larger molecules like [OsBr₆]²⁻. nih.gov The application of these methods to anions requires special attention to the basis sets, which must include diffuse functions to accurately describe the loosely bound electrons. utah.edu

Relativistic Effects in Computational Studies of Heavy Metal Complexes like Osmium

For heavy elements like osmium, relativistic effects are significant and must be included in computational studies to achieve accurate results. nih.gov These effects arise from the high velocity of the core electrons, which leads to a contraction of the s and p orbitals and an expansion and destabilization of the d and f orbitals. escholarship.org

In the context of [OsBr₆]²⁻, relativistic effects influence its geometry, bond energies, and electronic structure. researchgate.netacs.org For instance, the destabilization of the Os 5d orbitals affects the ligand field splitting and the energies of molecular orbitals. nih.govescholarship.org Computational methods account for these effects through various approximations, such as using relativistic effective core potentials (ECPs) which replace the core electrons of osmium with a potential that includes relativistic contributions, or by using more sophisticated methods like the Zeroth-Order Regular Approximation (ZORA). mdpi.comnih.gov Comparing scalar-relativistic and non-relativistic DFT calculations can quantify the impact of relativity on the properties of the complex. acs.org

Ligand Field Theory (LFT) Parameterization and Application to Diammonium Hexabromoosmate(2-)

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopy of transition metal complexes by combining aspects of crystal field theory and molecular orbital theory. wikipedia.orgnumberanalytics.com For [OsBr₆]²⁻, LFT describes how the interaction between the osmium d-orbitals and the bromide ligands lifts the degeneracy of the d-orbitals, leading to the characteristic t₂g and e_g sets in an octahedral environment. libretexts.org

The energy separation between these sets is the ligand field splitting parameter, Δ_O (or 10Dq). This parameter, along with Racah parameters (which describe inter-electronic repulsion), can be derived from experimental electronic absorption spectra or calculated using quantum chemical methods. dokumen.pub In [OsBr₆]²⁻, the bromide ligands are considered weak-field, π-donor ligands, which generally results in a smaller Δ_O compared to strong-field ligands. uwimona.edu.jm

Table 2: Ligand Field Theory Parameters

| Parameter | Description | Significance for [OsBr₆]²⁻ |

| Δ_O (10Dq) | Ligand Field Splitting Parameter | Determines the energy of d-d electronic transitions. Influenced by the π-donor nature of bromide ligands. |

| B | Racah Parameter | Relates to inter-electronic repulsion within the d-orbitals. |

| C | Racah Parameter | Relates to inter-electronic repulsion within the d-orbitals. |

| β (Nephelauxetic Ratio) | B_complex / B_free_ion | Indicates the degree of covalency in the metal-ligand bond. A smaller β suggests higher covalency. |

Spectroscopic Simulation and Prediction based on Quantum Chemical Calculations

Quantum chemical calculations are instrumental in simulating and predicting various types of spectra for diammonium hexabromoosmate(2-). arxiv.org Time-dependent DFT (TD-DFT) is a common method used to calculate the energies and intensities of electronic transitions, which can then be used to simulate the UV-Visible absorption spectrum. researchgate.net These simulations help in assigning the observed spectral bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions.

Furthermore, as mentioned in section 5.1.1, the calculation of vibrational frequencies allows for the simulation of IR and Raman spectra. semanticscholar.org By comparing these simulated spectra with experimental data, a detailed assignment of vibrational modes to specific molecular motions can be achieved, providing a deeper understanding of the molecule's dynamics. Advanced techniques can even simulate more complex spectroscopic experiments, such as time-resolved photoelectron spectroscopy, by modeling the electronic structure of both neutral and ionized states. mdpi.comarxiv.org

Molecular Dynamics Simulations of [OsBr6]2- in Solution or Solid State (e.g., lattice dynamics)

Molecular dynamics (MD) and lattice dynamics (LD) simulations are powerful computational tools for investigating the atomic-scale behavior of materials. While detailed and specific simulation studies on diammonium hexabromoosmate(2-) are not extensively reported in publicly available literature, the theoretical framework and the necessary components for such simulations can be constructed from existing knowledge of similar systems and the available spectroscopic data for the [OsBr6]2- anion.

Theoretical Framework for Molecular Dynamics Simulations

Molecular dynamics simulations model the time evolution of a system of interacting particles by numerically solving Newton's equations of motion. The forces between the particles are calculated using a potential energy function, commonly referred to as a force field. For a system like diammonium hexabromoosmate(2-), the force field would need to accurately describe the intramolecular interactions within the [OsBr6]2- and NH4+ ions, as well as the intermolecular interactions between these ions and any solvent molecules present.

The general form of a classical force field includes terms for bonded and non-bonded interactions:

Bonded Interactions: These include terms for bond stretching, angle bending, and dihedral and improper torsions. For the octahedral [OsBr6]2- anion, the primary bonded interactions would be the Os-Br bond stretching and the Br-Os-Br angle bending.

Non-bonded Interactions: These are typically modeled by a combination of van der Waals and electrostatic (Coulombic) terms. These interactions are crucial for describing the behavior of the ions in a crystal lattice or in solution.

The development of an accurate force field for [OsBr6]2- would likely require a combination of quantum mechanical calculations and fitting to experimental data. cdnsciencepub.comacs.org

Force Field Parameterization

A critical step in performing a reliable MD simulation is the parameterization of the force field. This involves determining the equilibrium values and force constants for the bonded interactions, as well as the partial atomic charges and van der Waals parameters for the non-bonded interactions.

Table 1: Key Parameters for a Hypothetical Force Field for [OsBr6]2-

| Interaction Type | Parameters to be Determined | Potential Data Source |

| Bonded | ||

| Os-Br Bond Stretching | Equilibrium bond length (r₀), Force constant (k_b) | X-ray crystallography data for bond lengths. Vibrational frequencies from Raman and IR spectroscopy. semanticscholar.orgrsc.org Quantum mechanical calculations (e.g., DFT). |

| Br-Os-Br Angle Bending | Equilibrium bond angle (θ₀), Force constant (k_θ) | Idealized octahedral geometry (90°). Vibrational frequencies from Raman and IR spectroscopy. semanticscholar.orgrsc.org Quantum mechanical calculations. |

| Non-bonded | ||

| Electrostatics | Partial atomic charges on Os and Br atoms | Quantum mechanical calculations (e.g., Mulliken population analysis, RESP charges). These need to reproduce the overall -2 charge of the anion. |

| van der Waals | Lennard-Jones parameters (ε, σ) for Os and Br | Fitting to experimental data such as lattice parameters and density. Transfer from existing force fields for similar heavy metal halides. |

Molecular Dynamics of [OsBr6]2- in Solution

Simulating the [OsBr6]2- anion in an aqueous solution would provide insights into its hydration structure, the dynamics of the solvent shell, and the influence of the solvent on the vibrational properties of the ion. osti.govarxiv.orgbme.hu Key aspects to be investigated would include:

Radial Distribution Functions (RDFs): The Os-O and Br-O RDFs would reveal the average distances and coordination numbers of water molecules around the central osmium and the bromide ligands.

Vibrational Spectra: The power spectrum of the atomic velocity autocorrelation function can be used to calculate the vibrational density of states, which can be compared with experimental Raman and IR spectra to validate the force field. tandfonline.comaip.org

Solvent Exchange Dynamics: MD simulations can be used to study the rate and mechanism of water molecule exchange between the first hydration shell and the bulk solvent.

Lattice Dynamics of Diammonium Hexabromoosmate(2-)

Lattice dynamics calculations focus on the collective vibrations of atoms in a crystal, known as phonons. These calculations can predict macroscopic properties such as heat capacity, thermal conductivity, and the temperature dependence of the crystal structure. researchgate.netaps.orgacs.org For diammonium hexabromoosmate(2-), which has a complex crystal structure, lattice dynamics studies would be particularly insightful. researchgate.netnih.govresearchgate.net

The primary outputs of a lattice dynamics calculation are the phonon dispersion curves and the phonon density of states (DOS).

Phonon Dispersion: These curves show the relationship between the phonon frequency and the wavevector along high-symmetry directions in the Brillouin zone. The slopes of the acoustic branches near the zone center are related to the elastic constants of the crystal.

Phonon Density of States (DOS): The DOS represents the number of vibrational modes at a given frequency. Peaks in the DOS correspond to regions of flat dispersion and can be correlated with features in the experimental Raman and infrared spectra.

Table 2: Experimentally Observed Vibrational Frequencies for [OsBr6]2-

The following table presents experimentally determined vibrational frequencies for the [OsBr6]2- anion from Raman and IR spectroscopy. These values are essential for the validation of any force field or lattice dynamics model. The modes are labeled according to the irreducible representations of the O_h point group for an octahedral molecule.

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Spectroscopic Method |

| ν₁ (stretching) | A₁g | ~215 | Raman |

| ν₂ (stretching) | E_g | ~170 | Raman |

| ν₃ (stretching) | T₁u | ~220 | IR |

| ν₄ (bending) | T₁u | ~100 | IR |

| ν₅ (bending) | T₂g | ~95 | Raman |

| ν₆ (bending) | T₂u | - | Inactive |

Note: The exact frequencies can vary slightly depending on the cation and the crystal environment. semanticscholar.orgrsc.org

A successful lattice dynamics simulation of diammonium hexabromoosmate(2-) would need to reproduce these experimentally observed frequencies. Discrepancies between the calculated and experimental values would indicate the need for refinement of the force field parameters. The study of phonon modes could also shed light on potential phase transitions in the solid state. frontiersin.orgcapes.gov.br

Coordination Chemistry and Ligand Field Theoretical Studies of Diammonium Hexabromoosmate 2

Stereochemistry and Geometric Isomerism in Hexahalogeno Complexes (Theoretical Considerations)

Hexahalogeno complexes, with the general formula [MX6]n-, are characterized by a central metal ion (M) surrounded by six halide ligands (X) in an octahedral arrangement. The stereochemistry of these complexes is a fundamental aspect of their coordination chemistry. Stereoisomers are molecules that share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. uobaghdad.edu.iqlibretexts.org

In the specific case of a homoleptic complex like hexabromoosmate(2-), [OsBr6]2-, where all six ligands are identical, geometric isomerism is not possible. Geometric isomers, a type of stereoisomer, arise when there are at least two different types of ligands in an octahedral complex, leading to different spatial arrangements. libretexts.orgwikieducator.org Common forms of geometric isomerism in octahedral complexes include cis-trans isomerism for [MA4B2] type complexes and facial (fac) and meridional (mer) isomerism for [MA3B3] type complexes. libretexts.orgwikieducator.orgchemistnotes.com In cis isomers, identical ligands are adjacent to each other, while in trans isomers, they are opposite. savemyexams.com Fac isomers have three identical ligands on one triangular face of the octahedron, whereas mer isomers have them in a plane bisecting the molecule. libretexts.orgwikieducator.org

Since all six bromide ligands in [OsBr6]2- are identical, there is only one possible spatial arrangement of the ligands around the central osmium ion. Therefore, no geometric isomers exist for this complex anion.

Electronic Configuration and Oxidation State of Osmium in Diammonium Hexabromoosmate(2-)

Let the oxidation state of Os be 'x'. 2 * (+1) + x + 6 * (-1) = 0 +2 + x - 6 = 0 x - 4 = 0 x = +4

Thus, the oxidation state of osmium in this complex is +4. chegg.com Osmium is a transition metal with the atomic number 76. periodictable.one Its ground-state electron configuration is [Xe] 4f¹⁴ 5d⁶ 6s². periodictable.oneperiodictableguide.comchemicalaid.comamericanelements.com When osmium is in the +4 oxidation state (Os⁴⁺), it loses four electrons. These electrons are lost from the outermost shells first, which are the 6s and then the 5d orbitals. Therefore, the electron configuration for Os⁴⁺ is [Xe] 4f¹⁴ 5d⁴. chegg.com This d⁴ electron count is crucial for understanding the electronic and magnetic properties of the complex. chegg.com

Ligand Field Stabilization Energy (LFSE) and its Implications

Ligand Field Stabilization Energy (LFSE) quantifies the net energy decrease of a transition metal ion's d-electrons as a result of the splitting of the d-orbitals by a ligand field. libretexts.orgnumberanalytics.com This energy stabilization has significant implications for the thermodynamic stability, kinetic inertness, and spectroscopic and magnetic properties of coordination complexes. numberanalytics.comfiveable.me

For the [OsBr6]2- complex, the central Os⁴⁺ ion has a d⁴ electron configuration. In an octahedral ligand field, the five degenerate d-orbitals split into two energy levels: a lower-energy t2g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). byjus.comlibretexts.org The energy separation between these levels is denoted as Δo (the octahedral splitting parameter). byjus.com

For a d⁴ system, there are two possible electron configurations depending on the magnitude of Δo relative to the spin-pairing energy (P), which is the energy required to pair two electrons in the same orbital. uni-siegen.de

High-spin case (weak-field ligands, Δo < P): The first three electrons occupy the t2g orbitals singly, and the fourth electron occupies one of the eg orbitals to maximize spin multiplicity (Hund's rule). The configuration is t2g³ eg¹. tardigrade.inaskfilo.com

Low-spin case (strong-field ligands, Δo > P): It is energetically more favorable to pair electrons in the lower t2g orbitals than to promote them to the high-energy eg orbitals. The configuration is t2g⁴ eg⁰. uni-siegen.deaskfilo.com

The LFSE can be calculated using the formula: LFSE = (-0.4 * n(t2g) + 0.6 * n(eg)) * Δo where n(t2g) and n(eg) are the number of electrons in the t2g and eg orbitals, respectively. askfilo.com

Table 1: LFSE Calculation for d⁴ Octahedral Complexes

| Spin State | Electron Configuration | LFSE Calculation | LFSE Value |

| High-spin | t2g³ eg¹ | (-0.4 * 3 + 0.6 * 1) * Δo | -0.6 Δo |

| Low-spin | t2g⁴ eg⁰ | (-0.4 * 4 + 0.6 * 0) * Δo - P | -1.6 Δo + P |

Crystal Field Splitting and d-Orbital Energies in Octahedral [OsBr6]2-

In an isolated gaseous Os⁴⁺ ion, the five d-orbitals are degenerate, meaning they all have the same energy. libretexts.org However, when this ion is placed in an octahedral field of six bromide ligands, as in the [OsBr6]2- anion, this degeneracy is lifted. byjus.comyoutube.com This phenomenon is known as crystal field splitting. byjus.com The theory posits that the ligands create an electrostatic field that repels the d-electrons of the central metal ion. wikipedia.org

The orientation of the d-orbitals relative to the ligands determines the extent of this repulsion and thus the energy of the orbitals. libretexts.orglibretexts.org

The eg orbitals (dx²-y² and dz²) point directly along the x, y, and z axes, where the six bromide ligands are located in an octahedral geometry. byjus.comlibretexts.org This direct alignment leads to greater electrostatic repulsion between the ligand electrons and the electrons in the eg orbitals, causing their energy to increase significantly. libretexts.orglibretexts.org

The t2g orbitals (dxy, dyz, dxz) are oriented between the coordinate axes. byjus.com As a result, they experience less repulsion from the ligand electrons and are stabilized, meaning their energy is lowered relative to the average energy of the d-orbitals (the barycenter). wikipedia.org

The energy difference between the eg and t2g sets of orbitals is the crystal field splitting energy, Δo. byjus.comwikipedia.org The eg orbitals are destabilized by +0.6 Δo (+3/5 Δo) and the t2g orbitals are stabilized by -0.4 Δo (-2/5 Δo) relative to the barycenter. askfilo.comwikipedia.org

Diagram of d-orbital splitting in an octahedral field:

For the d⁴ Os⁴⁺ ion in [OsBr6]2-, which is a low-spin complex, all four d-electrons will occupy the lower energy t2g orbitals. This t2g⁴ configuration leads to a substantial stabilization of the complex.

Influence of Counter-Ions (Diammonium) on the Electronic and Structural Properties of the Anion

While much of the chemistry of a complex ion is determined by the central metal and its immediate ligand sphere, the counter-ions can also exert a significant, albeit often subtle, influence on the electronic and structural properties of the anionic complex. mdpi.comrsc.org In diammonium hexabromoosmate(2-), the diammonium cations, (NH4+)2, are not merely passive spectators.

The primary role of the counter-ions is to ensure charge neutrality in the crystal lattice. mdpi.com The size, charge, and shape of the counter-ion can influence the packing of the ions in the solid state, which in turn can affect inter-ionic distances and potentially lead to minor distortions in the geometry of the [OsBr6]2- anion from a perfect octahedron.

Furthermore, counter-ions can influence the electronic properties of the complex anion. mdpi.com This can occur through several mechanisms:

Ion-pairing: In solution and in the solid state, close association between the counter-ions and the complex anion can occur. rsc.org This interaction can modulate the electron density distribution within the [OsBr6]2- unit.

Redox Potential Modulation: The nature of the counter-ion has been shown to affect the redox potentials of complex anions. mdpi.com Different counter-ions can stabilize different oxidation states of the central metal to varying degrees, thereby shifting the potentials for electron transfer processes. For instance, studies on other complex systems have demonstrated that changes in the counter-ion can alter the formal potentials of redox couples. mdpi.comnih.gov

While the effects might be less pronounced than those of the ligands themselves, the choice of counter-ion is a tool that can be used to fine-tune the properties of a coordination compound. rsc.org

Redox Chemistry and Electrocatalytic Considerations of [OsBr6]2- (Theoretical/Mechanistic)

The [OsBr6]2- anion, with osmium in the +4 oxidation state, is a key participant in a rich redox chemistry. chemrxiv.orgrsc.org Transition metal complexes are often characterized by their ability to exist in multiple stable or quasi-stable oxidation states, and osmium complexes are particularly notable in this regard, with accessible states ranging from -2 to +8. wikipedia.orgvedantu.com

The redox behavior of the [OsBr6]2- anion can be understood by considering the following reversible one-electron transfer process:

[OsVBr6]⁻ + e⁻ ⇌ [OsIVBr6]²⁻

This Os(V)/Os(IV) couple represents a fundamental redox equilibrium. The formal potential of this couple is influenced by the solvent system and the nature of the counter-ion. The [OsBr6]2- complex itself can serve as a precursor for the synthesis of other osmium complexes with interesting electrochemical properties. For example, it is used to prepare osmium(IV) tetraaryl complexes, which exhibit rich redox behavior. chemrxiv.orgrsc.org

From an electrocatalytic perspective, the ability of the osmium center to cycle between different oxidation states is crucial. A general mechanistic consideration for electrocatalysis involving such a complex would involve the following steps:

Substrate Binding: The substrate molecule coordinates to the osmium center, possibly by displacing one of the bromide ligands.

Electron Transfer: The osmium center, upon changing its oxidation state (e.g., from Os(IV) to Os(III) or Os(V)), facilitates electron transfer to or from the bound substrate.

Transformation of Substrate: The substrate is chemically transformed into the product.

Product Release and Catalyst Regeneration: The product dissociates from the osmium center, and the catalyst returns to its initial oxidation state, ready for another catalytic cycle.

The electronic properties of the [OsBr6]2- complex, such as the energy levels of the d-orbitals and the redox potential, are critical in determining its suitability and efficiency as an electrocatalyst. The electron-donating or -withdrawing nature of the ligands and the influence of the counter-ions can be used to tune these properties for specific catalytic applications. researchgate.net The study of the redox behavior of such complexes is often carried out using techniques like cyclic voltammetry, which can provide information about the formal potentials and reversibility of the electron transfer processes. nih.gov

Reactivity, Reaction Mechanisms, and Kinetic Studies of Diammonium Hexabromoosmate 2

Ligand Exchange Reactions and Kinetic Studies of Bromide Replacement

The octahedral [OsBr₆]²⁻ anion is susceptible to ligand exchange reactions, where one or more bromide ligands are replaced by other ligands. These substitution reactions are a cornerstone of the synthetic utility of diammonium hexabromoosmate(2-), allowing for the preparation of a wide array of osmium complexes with tailored properties. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the incoming ligand, the solvent, and the reaction conditions.

A notable example of ligand exchange is the reaction of [OsBr₆]²⁻ with chloride ions. Studies have shown that the reaction with concentrated hydrochloric acid leads to the stepwise replacement of bromide ligands, forming a series of mixed-ligand complexes of the type [OsClₙBr₆₋ₙ]²⁻, where n can range from 1 to 6. researchgate.net The progress of this reaction over time reveals a distribution of these mixed-halide species, indicating a complex kinetic profile. The substitution can proceed through different isomeric routes, leading to either cis/fac or trans/mer products for the intermediate complexes. researchgate.net

The general mechanism for ligand substitution in octahedral complexes can proceed through either a dissociative (D) or an associative (A) pathway. libretexts.orglibretexts.org In a dissociative mechanism, the rate-determining step is the cleavage of the Os-Br bond to form a five-coordinate intermediate, which is then rapidly attacked by the incoming ligand. Conversely, an associative mechanism involves the formation of a seven-coordinate intermediate as the rate-determining step, followed by the departure of a bromide ligand. For octahedral complexes, dissociative pathways are generally more common, especially with sterically bulky ligands. libretexts.org

The reaction of (Oct₄N)₂[OsBr₆] with aryl Grignard reagents to form Os(aryl)₄ complexes is another example of ligand substitution. In some cases, incomplete substitution of the bromide ligands can occur, which may be followed by hydrolysis during workup. rsc.org

Hydrolysis and Aquation Reactions of [OsBr₆]²⁻ Anion

In aqueous solutions, the [OsBr₆]²⁻ anion can undergo hydrolysis or aquation, where a bromide ligand is replaced by a water molecule. This reaction is a fundamental process that can influence the stability and reactivity of the complex in solution.

While specific kinetic studies on the hydrolysis of [OsBr₆]²⁻ are not extensively documented in the provided search results, valuable insights can be drawn from analogous systems, such as the aquation of [OsCl₆]²⁻. The hydrolysis of [OsCl₆]²⁻ has been investigated, and the primary product is the mono-aquo complex, [OsCl₅(H₂O)]⁻. researchgate.net The rate of this aquation reaction is generally slow and can be influenced by factors such as pH and temperature. dalalinstitute.com For instance, the aquation of [Co(NH₃)₅L]²⁺ is well-studied and proceeds via a dissociative mechanism where the departure of the leaving group L is the rate-determining step. dalalinstitute.com

The general mechanism for the acid hydrolysis (aquation) of an octahedral complex [ML₆] can be represented as:

[ML₆]ⁿ⁺ + H₂O ⇌ [ML₅(H₂O)]ⁿ⁺ + L

The rate of this reaction is often first-order with respect to the complex concentration. dalalinstitute.com For the [OsBr₆]²⁻ anion, the aquation reaction would be:

[OsBr₆]²⁻ + H₂O ⇌ [OsBr₅(H₂O)]⁻ + Br⁻

The resulting aquo-complex can potentially undergo further hydrolysis steps. The study of the analogous [OsCl₆]²⁻ photoaquation revealed that the formation of [OsCl₅(OH)]²⁻ is the sole product, suggesting that subsequent hydrolysis steps might be less favorable under certain conditions. researchgate.net The incomplete substitution and subsequent hydrolysis observed during the synthesis of Os(aryl)₄ complexes from (Oct₄N)₂[OsBr₆] also points to the occurrence of hydrolysis reactions. rsc.org

Photochemical Reactivity and Decomposition Pathways of Diammonium Hexabromoosmate(2-)

The [OsBr₆]²⁻ anion exhibits interesting photochemical reactivity upon irradiation with light. The absorption of photons can lead to electronic transitions that populate excited states, which can then undergo various deactivation pathways, including ligand substitution (photosubstitution) and redox reactions (photoreduction).

Studies on the analogous hexachloroosmate(IV) complex, [OsCl₆]²⁻, provide significant insights into the potential photochemical behavior of [OsBr₆]²⁻. Irradiation of [OsCl₆]²⁻ can lead to photoaquation, forming [OsCl₅(OH)]²⁻, with a quantum yield that is dependent on the wavelength of irradiation. researchgate.net The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of events occurring per photon absorbed. iupac.orgshimadzu.combeilstein-journals.org

Furthermore, the photolysis of [OsCl₆]²⁻ in ethanol (B145695) can result in the photoreduction of Os(IV) to Os(III). rsc.org This suggests that a similar photoreduction pathway may be possible for [OsBr₆]²⁻, especially in the presence of suitable reducing agents or solvents. The quantum yield for the conversion of alkaloids to their dihydroalkaloids is enhanced in the presence of triethylamine, indicating that the reaction environment plays a crucial role in the efficiency of photochemical reactions. nih.gov

The primary photochemical act in many hexahalide complexes is the homolytic or heterolytic cleavage of the metal-halogen bond. nsc.ruresearchgate.net For [OsBr₆]²⁻, this would involve the breaking of an Os-Br bond upon photoexcitation. The subsequent steps would determine the final products, which could be photosubstitution products like [OsBr₅(solvent)]⁻ or photoreduction products where the osmium center is reduced to Os(III).

Electron Transfer Reactions involving [OsBr₆]²⁻ (e.g., as a precursor for other oxidation states)

Diammonium hexabromoosmate(2-) serves as a versatile precursor for the synthesis of osmium complexes in various oxidation states, a transformation that inherently involves electron transfer reactions. The [OsBr₆]²⁻ anion, containing Os(IV), can be reduced to form Os(II) or Os(III) species, or in some cases, act as an oxidizing agent itself.

A significant body of research demonstrates the use of (NH₄)₂[OsBr₆] or its tetra-n-alkylammonium salts as starting materials for the synthesis of a wide range of osmium complexes. For example, the synthesis of osmium(II) complexes such as (C₅Me₅)Os(PPh₃)₂Br and (C₅Me₅)Os(cod)Br proceeds from the osmium(III) dimer (C₅Me₅)₂Os₂Br₄, which in turn can be synthesized from osmium precursors. illinois.edu A high-yield route to OsBr₂(dppe)₂ and trans-OsHBr(dppe)₂ starts from (NH₄)₂[OsBr₆]. acs.org These syntheses involve the reduction of Os(IV) to Os(II).

The reaction of (Oct₄N)₂[OsBr₆] with aryl Grignard reagents to produce Os(aryl)₄ complexes is another key example. rsc.orgresearcher.life This reaction involves a formal reduction of the osmium center if the Grignard reagent acts as a reductant in addition to being a source of aryl ligands. Electrochemical studies of various osmium complexes, often synthesized from hexahaloosmate precursors, reveal reversible Os(II)/Os(III) and Os(III)/Os(IV) redox couples, highlighting the accessibility of different oxidation states. rsc.orgnih.govresearchgate.netnih.govresearchgate.net

The mechanism of these electron transfer reactions can be classified as either inner-sphere or outer-sphere. In an inner-sphere mechanism, a bridging ligand facilitates the electron transfer between the reductant and the oxidant. In an outer-sphere mechanism, the electron transfer occurs without the formation of a bridging ligand, with the electron tunneling through the solvent. libretexts.org Given that [OsBr₆]²⁻ can undergo ligand substitution, both mechanisms could be plausible depending on the reaction conditions and the nature of the reacting partner.

Thermal Decomposition Mechanisms and Solid-State Reactivity

The thermal decomposition of diammonium hexabromoosmate(2-) in the solid state is a complex process that leads to the formation of metallic osmium. Understanding the mechanism of this decomposition is crucial for applications where the compound is used as a precursor for osmium-containing materials.

While direct studies on the thermal decomposition of (NH₄)₂[OsBr₆] are not detailed in the provided search results, extensive research on the analogous chloro- and other ammonium-containing metal complexes provides a strong basis for understanding its decomposition pathway. The thermal decomposition of ammonium (B1175870) salts of complex anions often proceeds through the loss of ammonium halides and the reduction of the metal center.

For instance, the thermal decomposition of (NH₄)₂[PtCl₆] has been shown to be a multi-step process. In an inert atmosphere, it proceeds via the formation of intermediate products such as Pt(NH₃)₂Cl₂ and PtCl₂ before yielding metallic platinum. researchgate.net Similarly, the thermal decomposition of (NH₄)₂[OsCl₆] involves the formation of an amorphous intermediate, {OsCl₄}x, which may have a polymeric structure, before the final reduction to metallic osmium. researchgate.net